molecular formula C16H16BrN3O2 B2562396 5-Bromo-2-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097931-64-9

5-Bromo-2-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No.: B2562396
CAS No.: 2097931-64-9
M. Wt: 362.227
InChI Key: CVSCHTXMGRQZHH-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex organic compound that features a brominated pyrimidine ring and a pyrrolidine moiety linked through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a pyrimidine derivative, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrimidine derivative with a carboxyl group, while substitution reactions can introduce various alkyl or aryl groups at the bromine position.

Scientific Research Applications

5-Bromo-2-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylbenzaldehyde: Shares the brominated aromatic ring but differs in the functional groups attached.

    5-Bromo-2-(pyrrolidin-1-yl)pyridine: Contains a pyridine ring instead of a pyrimidine ring.

    5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide: Another brominated pyrimidine derivative with different substituents.

Uniqueness

5-Bromo-2-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research applications.

Properties

IUPAC Name

[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c1-11-4-2-3-5-14(11)15(21)20-7-6-13(10-20)22-16-18-8-12(17)9-19-16/h2-5,8-9,13H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSCHTXMGRQZHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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